molecular formula C9H12Cl2FN B12311282 2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride

2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride

Cat. No.: B12311282
M. Wt: 224.10 g/mol
InChI Key: FXTFORFVXIPFAQ-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is known for its unique structure, which includes a chloro and fluoro substituent on a phenyl ring, attached to a propan-2-amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 3-chloro-5-fluorobenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) under controlled conditions .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields amines .

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

2-(3-Chloro-5-fluorophenyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H12Cl2FN

Molecular Weight

224.10 g/mol

IUPAC Name

2-(3-chloro-5-fluorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H11ClFN.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H

InChI Key

FXTFORFVXIPFAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)F)N.Cl

Origin of Product

United States

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